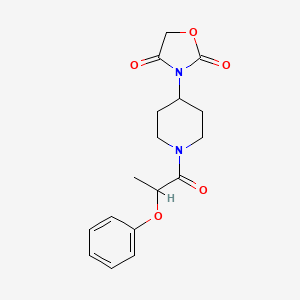

3-(1-(2-Phenoxypropanoyl)piperidin-4-yl)oxazolidine-2,4-dione

Description

3-(1-(2-Phenoxypropanoyl)piperidin-4-yl)oxazolidine-2,4-dione is a heterocyclic compound featuring an oxazolidine-2,4-dione core linked to a piperidin-4-yl group via a 2-phenoxypropanoyl moiety. The oxazolidine-2,4-dione core is a five-membered ring containing two carbonyl groups, contributing to its hydrogen-bonding capacity and metabolic stability. Though specific physicochemical data (e.g., melting point, solubility) for this compound are unavailable in the provided evidence, its structural analogs offer insights into its likely properties and applications, particularly in medicinal chemistry and drug delivery systems .

Properties

IUPAC Name |

3-[1-(2-phenoxypropanoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O5/c1-12(24-14-5-3-2-4-6-14)16(21)18-9-7-13(8-10-18)19-15(20)11-23-17(19)22/h2-6,12-13H,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHDLXNFWJDZGPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC(CC1)N2C(=O)COC2=O)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-Phenoxypropanoyl)piperidin-4-yl)oxazolidine-2,4-dione typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines or through hydrogenation of pyridine derivatives.

Attachment of the Phenoxypropanoyl Group: This step involves the acylation of the piperidine ring with 2-phenoxypropanoic acid or its derivatives under conditions such as the use of acyl chlorides and a base like triethylamine.

Formation of the Oxazolidine-2,4-dione Moiety: The oxazolidine-2,4-dione ring can be formed through cyclization reactions involving amino acids or their derivatives, often under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbonyl groups in the oxazolidine-2,4-dione moiety, potentially leading to the formation of hydroxyl derivatives.

Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce hydroxyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(1-(2-Phenoxypropanoyl)piperidin-4-yl)oxazolidine-2,4-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential pharmacological activities. The presence of the piperidine ring and the oxazolidine-2,4-dione moiety suggests that it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(1-(2-Phenoxypropanoyl)piperidin-4-yl)oxazolidine-2,4-dione would depend on its specific biological target. Generally, compounds with piperidine rings can interact with neurotransmitter receptors or ion channels, while oxazolidine-2,4-dione derivatives may inhibit enzymes by mimicking natural substrates or transition states.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis of their physicochemical and functional attributes.

3-{1-[2-(4-Chlorophenoxy)-2-methylpropanoyl]piperidin-4-yl}-1,3-oxazolidine-2,4-dione (CAS 2034240-78-1)

- Molecular Formula : C₁₈H₂₁ClN₂O₅

- Molecular Weight : 380.8 g/mol

- Key Differences: Substituent: A 4-chlorophenoxy group and a methyl branch on the propanoyl chain. The methyl group introduces steric hindrance, which may alter binding kinetics and metabolic stability compared to the target compound .

3-(1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)oxazolidine-2,4-dione (CAS 2034493-96-2)

- Molecular Formula : C₁₅H₁₇N₃O₄S

- Molecular Weight : 335.4 g/mol

- Key Differences: Substituent: A nicotinoyl (pyridine-derived) group with a methylthio (-SMe) substituent. Impact: The pyridine ring enables π-π stacking interactions, while the sulfur atom increases lipophilicity and may influence oxidative metabolism. This structure diverges significantly from the target’s phenoxypropanoyl group, suggesting distinct target affinities .

3-(1-(2-(4-Fluorophenoxy)acetyl)piperidin-4-yl)imidazolidine-2,4-dione (CAS 2034427-60-4)

- Molecular Formula : C₁₅H₁₆FN₃O₄

- Molecular Weight : 337.3 g/mol

- Key Differences: Core Structure: Imidazolidine-2,4-dione (two nitrogen atoms) instead of oxazolidine-2,4-dione. Substituent: A shorter acetyl linker and a 4-fluorophenoxy group. The imidazolidinedione core may increase hydrogen-bonding capacity .

3-(2-Piperidin-4-ylethyl)oxazolidine-2,4-dione Hydrochloride

- Molecular Formula : C₉H₁₄N₂O₃·HCl

- Key Differences: Linker: An ethyl group instead of a propanoyl chain. The lack of an acyl group simplifies metabolic pathways .

Research Findings and Implications

Linker Length and Flexibility: Propanoyl/acetyl linkers (target vs. ) influence spatial orientation. Longer chains (e.g., propanoyl) may improve target engagement in hydrophobic pockets .

Substituent Effects: Electron-withdrawing groups (Cl, F) enhance stability but may reduce solubility.

Core Modifications :

- Imidazolidinedione () vs. oxazolidinedione alters hydrogen-bonding networks, impacting solubility and target selectivity .

Applications in Drug Delivery: Piperidine-oxazolidinedione derivatives () are explored in lipid nanoparticles for mRNA delivery, where substituent lipophilicity correlates with nanoparticle stability .

Biological Activity

3-(1-(2-Phenoxypropanoyl)piperidin-4-yl)oxazolidine-2,4-dione is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential clinical applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C_{16}H_{19}N_{3}O_{4}

- Molecular Weight : 305.34 g/mol

The compound is believed to exert its biological effects primarily through the inhibition of specific enzymes and modulation of signaling pathways. Notably, it has been studied as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , which plays a crucial role in glucocorticoid metabolism and is implicated in various inflammatory conditions .

Antiinflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines, making it a candidate for treating conditions such as rheumatoid arthritis and osteoarthritis .

Antiviral Activity

The compound has also been evaluated for its antiviral properties. In a study involving derivatives of piperidine compounds, it was found that certain structural modifications could enhance antiviral activity against viruses like HIV and HSV-1 . The specific activity of this compound against these viruses remains to be fully elucidated but suggests potential for further development.

Antimicrobial Properties

In addition to its antiviral effects, the compound has shown promise as an antimicrobial agent. Preliminary data indicate that it may possess activity against both Gram-positive and Gram-negative bacteria, although detailed studies are necessary to confirm these findings and establish minimum inhibitory concentrations (MICs) .

Case Studies and Research Findings

Q & A

Q. What are the common synthetic routes for constructing the oxazolidine-2,4-dione moiety in this compound?

The oxazolidine-2,4-dione core is typically synthesized via cyclization reactions involving α-hydroxy acids or their derivatives. For example, describes the use of carbodiimide-mediated coupling to form the oxazolidine ring, followed by oxidation to stabilize the dione structure. Another approach involves condensing substituted piperidin-4-yl intermediates with activated carbonyl precursors under basic conditions (e.g., NaOH in dichloromethane), as outlined in for analogous compounds. Purification often employs column chromatography with chloroform/methanol gradients to isolate high-purity products .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying the piperidine and oxazolidine-dione substructures. Key signals include:

- 1H-NMR : A singlet for the oxazolidine-dione methylene protons (δ 4.5–5.0 ppm) and multiplet patterns for the piperidine ring (δ 3.0–3.8 ppm). provides analogous data for related oxazolidine derivatives, highlighting characteristic aromatic proton splitting from the phenoxy group (δ 6.8–7.4 ppm).

- 13C-NMR : Carbonyl resonances near δ 170–175 ppm for the dione and amide groups.

Mass spectrometry (ESI-MS or HRMS) validates molecular weight, with fragmentation patterns confirming the piperidine-propanoyl linkage .

Q. What methods are recommended for assessing the purity of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., C18 columns, acetonitrile/water mobile phases) is standard for purity analysis. reports retention times and peak area integration (≥95% purity) for structurally similar benzoylpiperidine derivatives. Elemental analysis (C, H, N) further ensures stoichiometric consistency, with deviations >0.4% indicating impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the piperidin-4-yl intermediate?

Design of Experiments (DoE) methodologies, as described in , are effective for optimizing parameters like temperature, solvent polarity, and catalyst loading. For example, varying NaOH concentrations ( ) during nucleophilic substitution steps can enhance piperidine ring formation. Response surface modeling may identify critical interactions between reaction time (12–24 hours) and stoichiometric ratios (1:1.2–1:1.5 for acylating agents) to maximize yields while minimizing byproducts like unreacted phenoxypropanoyl chloride .

Q. How should researchers address contradictions in spectral data for stereoisomers of this compound?

Chiral chromatography (e.g., Chiralpak® columns) or Mosher ester analysis can resolve enantiomeric mixtures. highlights the use of 2D-NMR (COSY, NOESY) to assign stereochemistry in oxazolidine derivatives. For diastereomers, X-ray crystallography (if crystals are obtainable) provides unambiguous confirmation, as applied in for benzoylpiperidine analogs. Computational methods (DFT-based NMR prediction) may also reconcile discrepancies between experimental and theoretical spectra .

Q. What strategies mitigate racemization during the acylation of the piperidine nitrogen?

Racemization often occurs under basic or high-temperature conditions. recommends using mild acylating agents (e.g., phenoxypropanoyl chloride in dichloromethane at 0–5°C) with non-nucleophilic bases (e.g., DIPEA) to preserve stereochemical integrity. Monitoring reaction progress via TLC or inline FTIR (to track carbonyl stretching bands) prevents over-reaction. Low-temperature workup (<10°C) and rapid purification further stabilize chiral centers .

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s pharmacological potential?

outlines a framework for SAR analysis:

- Core modifications : Synthesize analogs with varied substituents on the phenoxy group (e.g., electron-withdrawing halogens vs. electron-donating methoxy) to assess electronic effects.

- Bioisosteric replacement : Replace the oxazolidine-dione with thiazolidinedione or pyridazinone moieties () to evaluate metabolic stability.

- In vitro assays : Test inhibitory activity against target enzymes (e.g., kinases, proteases) using fluorescence polarization or SPR-based binding assays. LC-MS/MS () quantifies cellular uptake and metabolic degradation .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s solubility in polar solvents?

Discrepancies may arise from polymorphic forms or residual solvents. advises characterizing crystallinity via PXRD and DSC. Solubility studies should use standardized buffers (e.g., phosphate-buffered saline, pH 7.4) and nephelometry to quantify undissolved particles. If solubility remains low, suggests prodrug strategies (e.g., esterification of the dione carbonyl) to enhance hydrophilicity .

Q. Why do different studies report varying yields for the final coupling step?

Yield variability often stems from competing side reactions (e.g., hydrolysis of the propanoyl group). identifies moisture control as critical; reactions should be conducted under inert gas (N2/Ar) with molecular sieves. Kinetic monitoring via inline IR () helps terminate reactions at optimal conversion points. Reproducibility improves with strict control of reagent quality (e.g., anhydrous solvents, freshly distilled acyl chlorides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.